molecular formula C17H16Cl2N2O4 B14959773 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

Katalognummer: B14959773
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: FRWDCVMPAMYKSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino, chloro, and methoxy functional groups attached to a benzamide core.

Vorbereitungsmethoden

The synthesis of 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide involves several steps. One common method includes the reaction of 4-acetamido-5-chloro-2-methoxybenzoic acid with 5-chloro-2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H16Cl2N2O4

Molekulargewicht

383.2 g/mol

IUPAC-Name

4-acetamido-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-9(22)20-13-8-16(25-3)11(7-12(13)19)17(23)21-14-6-10(18)4-5-15(14)24-2/h4-8H,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

FRWDCVMPAMYKSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.